molecular formula C18H14N4O3S2 B15032905 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032905
M. Wt: 398.5 g/mol
InChI Key: YONKINHAMNPERR-LCYFTJDESA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone scaffold. Key structural motifs include:

  • Thiazolidinone ring: Substituted at position 3 with a 2-furylmethyl group and at position 5 with a (Z)-configured methylidene linkage to the pyridopyrimidinone system.
  • Pyridopyrimidinone core: Modified at position 2 with a methylamino group, which may enhance solubility and intermolecular interactions.

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N4O3S2/c1-19-15-12(16(23)21-7-3-2-6-14(21)20-15)9-13-17(24)22(18(26)27-13)10-11-5-4-8-25-11/h2-9,19H,10H2,1H3/b13-9-

InChI Key

YONKINHAMNPERR-LCYFTJDESA-N

Isomeric SMILES

CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Ring: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde or ketone to form the thiazolidinone ring.

    Attachment of the Furan Moiety:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyridopyrimidinone-thiazolidinone hybrids. Key analogues include:

Compound Name Substituents (Thiazolidinone R-group) Pyridopyrimidinone Modification Key Structural Differences vs. Target Compound
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl Ethylamino at position 2 Larger lipophilic substituent (phenylethyl vs. furylmethyl); ethylamino vs. methylamino.
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl Ethylamino at position 2 Benzyl (aromatic) vs. furylmethyl (heteroaromatic); ethylamino vs. methylamino.
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allyl Piperazinyl at position 2 Allyl (small, unsaturated) vs. furylmethyl; bulkier piperazinyl vs. methylamino.

Key Observations :

  • Amino modifications: The methylamino group in the target compound offers reduced steric bulk compared to ethylamino or piperazinyl groups, possibly improving receptor binding kinetics .
Physicochemical Properties
Property Target Compound Phenylethyl Analogue Benzyl Analogue
Molecular Weight ~450–470 g/mol (estimated) 473.56 g/mol 459.52 g/mol
logP (Predicted) ~2.5–3.0 (moderate lipophilicity) ~3.5 (higher due to phenylethyl) ~3.2 (benzyl adds hydrophobicity)
Hydrogen Bond Acceptors 7 (S, O, N atoms) 7 7
Solubility Moderate (furyl enhances polarity) Low (lipophilic phenylethyl) Low (benzyl reduces solubility)
Crystallographic and Conformational Analysis
  • Planarity: and indicate that thiazolidinone rings in analogues adopt planar conformations stabilized by hypervalent S···O interactions. The target compound likely exhibits similar planarity, promoting stacking interactions .
  • Crystal packing : shows that C–H···O and π-π interactions organize molecular packing. The furylmethyl group may introduce additional CH/π interactions compared to phenyl groups .

Biological Activity

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, which is known for various pharmacological properties, and a thiazolidinone moiety that may enhance its biological interactions.

Structural Characteristics

The molecular formula of the compound is C22H21N5O3S2C_{22}H_{21}N_{5}O_{3}S_{2}, with a molecular weight of approximately 467.56 g/mol. The presence of multiple functional groups, including furan and thiazolidine rings, suggests diverse reactivity and potential interactions within biological systems.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC22H21N5O3S2
Molecular Weight467.56 g/mol
Core StructurePyrido[1,2-a]pyrimidin-4-one
Functional GroupsThiazolidine, Furan

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiazolidine rings have demonstrated activity exceeding that of standard antibiotics like ampicillin by up to 50-fold in some cases .
  • Antitumor Properties : The thiazole and pyrimidine components have been associated with cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance anticancer activity .
  • Anticonvulsant Effects : Certain thiazole derivatives have been reported to possess anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .

Understanding the mechanism of action for this compound involves studying its interaction with biological targets. Preliminary docking studies suggest that the compound may inhibit key enzymes or receptors involved in disease pathways. For example, thiazolidine-containing compounds often interact with enzymes related to inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidine derivatives against eight bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, showcasing their potential as effective antimicrobial agents .

Case Study 2: Antitumor Activity

Another research effort focused on evaluating the cytotoxic effects of pyrido[1,2-a]pyrimidin-4-one derivatives on cancer cell lines such as HT29 and Jurkat cells. The study found that modifications at specific positions on the pyrimidine ring could enhance growth inhibition, suggesting a pathway for developing new anticancer therapies .

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